1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the phenoxypropanol backbone: This can be achieved by reacting 2,4-dibromophenol with epichlorohydrin under basic conditions to form 1-(2,4-dibromophenoxy)-2,3-epoxypropane.
Opening of the epoxide ring: The epoxide ring is then opened by reacting with 4-ethylpiperazine under acidic or basic conditions to yield 1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of 1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-one.
Reduction: Formation of 1-(2,4-dihydroxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol.
Substitution: Formation of various substituted phenoxypropanolamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential as a therapeutic agent for conditions such as hypertension or anxiety.
Industry: Potential use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes in the central nervous system or cardiovascular system, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(2,4-Difluorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
- 1-(2,4-Dibromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Comparison
1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to similar compounds with chlorine or fluorine atoms, the bromine atoms may confer different pharmacokinetic and pharmacodynamic properties, potentially leading to differences in efficacy and safety profiles.
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Br2N2O2.2ClH/c1-2-18-5-7-19(8-6-18)10-13(20)11-21-15-4-3-12(16)9-14(15)17;;/h3-4,9,13,20H,2,5-8,10-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWYMTBFWVWLCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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